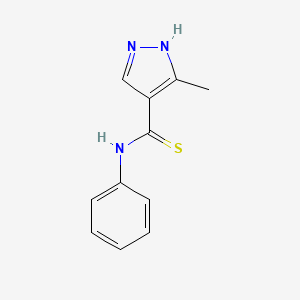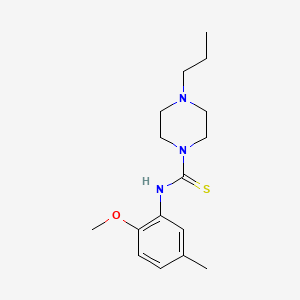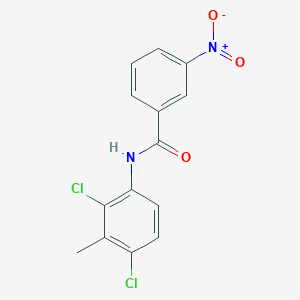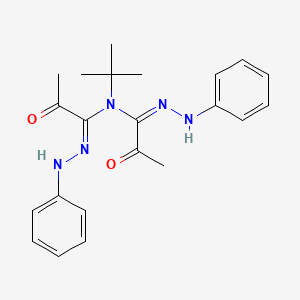![molecular formula C21H36N2O B5718780 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, also known as BHT-DMDP, is a synthetic antioxidant used in various industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to exhibit superior antioxidant properties.
Wissenschaftliche Forschungsanwendungen
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been extensively studied for its antioxidant properties. It has been found to be highly effective in preventing lipid oxidation in various food products, such as oils, meats, and snacks. It has also been used as an antioxidant in cosmetic products, such as creams and lotions. In addition, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Wirkmechanismus
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts as an antioxidant by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing them from causing oxidative damage. It also chelates metal ions, which can catalyze the production of free radicals. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to be more effective than BHT in preventing lipid oxidation due to its higher solubility in lipids.
Biochemical and Physiological Effects:
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to have no toxic effects on humans or animals when consumed in moderate amounts. It is rapidly metabolized and excreted from the body. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has been found to improve the oxidative stability of oils and fats, thereby extending their shelf life. It has also been found to reduce inflammation and inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments. It is stable and easy to handle, making it a popular choice for antioxidant studies. It is also soluble in both water and lipids, allowing it to be used in a wide range of experiments. However, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has some limitations. It can interfere with certain assays, such as the thiobarbituric acid reactive substances (TBARS) assay, which measures lipid oxidation. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can also exhibit pro-oxidant effects under certain conditions.
Zukünftige Richtungen
There are several future directions for the study of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. One area of research is the development of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol-based drugs for the treatment of inflammation and cancer. Another area of research is the optimization of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol synthesis methods to increase yields and reduce costs. Additionally, there is a need for further studies on the safety and toxicity of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, especially with regards to long-term exposure. Finally, there is a need for more studies on the mechanism of action of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, especially with regards to its interactions with other antioxidants and metal ions.
In conclusion, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol is a synthetic antioxidant that has been extensively studied for its antioxidant properties and potential therapeutic applications. Its synthesis method has been optimized to produce high yields of pure 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol acts as an antioxidant by donating hydrogen atoms to free radicals and chelating metal ions. It has been found to have no toxic effects on humans or animals when consumed in moderate amounts. 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol, including the development of 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol-based drugs and optimization of synthesis methods.
Synthesemethoden
2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol can be synthesized through a multi-step process involving the reaction of BHT with formaldehyde and methylamine to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to form the final product, 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol. The synthesis method has been optimized to produce high yields of pure 2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol.
Eigenschaften
IUPAC Name |
2,4-ditert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N2O/c1-20(2,3)17-13-16(19(24)18(14-17)21(4,5)6)15-23-10-8-9-22(7)11-12-23/h13-14,24H,8-12,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFSWEOKYOZFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CN2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Ditert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)


![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)